

# Tebufenozone: A Comprehensive Technical Guide on its Physicochemical Properties

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## Compound of Interest

Compound Name: *Insecticidal agent 18*

Cat. No.: *B15561150*

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## Introduction

Tebufenozone is a synthetic, non-steroidal insecticide that acts as an ecdysone agonist, mimicking the action of the insect molting hormone, 20-hydroxyecdysone. This mode of action leads to a premature and lethal molt in larval stages of targeted pests, primarily within the order Lepidoptera. Its high specificity and low toxicity to non-target organisms have made it a valuable tool in integrated pest management programs. This technical guide provides an in-depth overview of the core physicochemical properties of tebufenozone, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

## Physicochemical Properties of Tebufenozone

The following tables summarize the key physicochemical properties of tebufenozone, providing a comprehensive dataset for researchers and drug development professionals.

Table 1: General and Chemical Identity

Property	Value
IUPAC Name	N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide
CAS Number	112410-23-8
Chemical Formula	C <sub>22</sub> H <sub>28</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	352.47 g/mol <a href="#">[1]</a>
Appearance	White to off-white powder <a href="#">[2]</a>

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	191 - 191.5 °C <a href="#">[1]</a>
Boiling Point	Decomposes before boiling <a href="#">[3]</a>
Vapor Pressure	2.25 x 10 <sup>-8</sup> mm Hg at 25 °C <a href="#">[2]</a>
Water Solubility	0.83 mg/L at 20 °C <a href="#">[1]</a> <a href="#">[3]</a>
Solubility in Organic Solvents (at 20°C)	
Methanol	130,000 mg/L <a href="#">[3]</a>
Acetone	74,800 mg/L <a href="#">[3]</a>
Ethyl acetate	23,800 mg/L <a href="#">[3]</a>
Chloroform	Slightly soluble <a href="#">[4]</a>
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	4.25 at pH 7 <a href="#">[2]</a> <a href="#">[3]</a>
Stability	Stable to light in a pH 7 aqueous solution at 25°C. Stable in the dark in sterile water for 30 days at 25°C. <a href="#">[2]</a>

## Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of tebufenozide, based on internationally recognized OECD guidelines.

## Determination of Melting Point (Adapted from OECD Guideline 102)

**Principle:** The melting point is determined as the temperature at which the material undergoes a phase transition from solid to liquid. The capillary tube method is commonly employed for crystalline powders like tebufenozide.

**Apparatus:**

- Melting point apparatus with a heated metal block and a temperature control system.
- Glass capillary tubes, sealed at one end.
- Calibrated thermometer or temperature sensor.

**Procedure:**

- **Sample Preparation:** A small amount of finely powdered tebufenozide is introduced into a capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a rate of approximately 10-20°C per minute until it is about 30°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

## Determination of Water Solubility (Adapted from OECD Guideline 105 - Flask Method)

**Principle:** The flask method is used to determine the water solubility of substances that are soluble above  $10^{-2}$  g/L. It involves saturating water with the test substance and measuring the concentration of the substance in the aqueous phase.

**Apparatus:**

- Glass flasks with stoppers.
- Constant temperature water bath or shaker.
- Centrifuge.
- Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV).

**Procedure:**

- Equilibration: An excess amount of tebufenozide is added to a flask containing a known volume of distilled water.
- The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous solution.
- Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as HPLC-UV. The solubility is reported in mg/L.

## **Determination of Vapor Pressure (Adapted from OECD Guideline 104 - Gas Saturation Method)**

**Principle:** The gas saturation method involves passing a stream of inert gas over the substance at a known temperature and flow rate. The vapor pressure is calculated from the amount of substance transported by the gas.

**Apparatus:**

- Thermostatically controlled chamber.
- Inert gas supply (e.g., nitrogen).
- Flow meter.
- Saturation column packed with an inert support coated with tebufenozide.
- Trapping system (e.g., sorbent tubes).
- Analytical instrumentation for quantification (e.g., Gas Chromatography - GC).

**Procedure:**

- A slow, constant stream of inert gas is passed through the saturation column containing tebufenozide at a precisely controlled temperature.
- The gas becomes saturated with the vapor of tebufenozide.
- The vapor is collected in a trapping system for a known period.
- The amount of tebufenozide collected in the trap is quantified using a suitable analytical method.
- The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

## **Determination of Octanol-Water Partition Coefficient (log K<sub>ow</sub>) by HPLC Method (Adapted from OECD Guideline 117)**

**Principle:** This method estimates the octanol-water partition coefficient by correlating the retention time of the substance on a reverse-phase HPLC column with the known log K<sub>ow</sub> values of a series of reference compounds.

**Apparatus:**

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Reverse-phase HPLC column (e.g., C18).
- Isocratic mobile phase (e.g., methanol/water mixture).
- Reference compounds with known log Kow values spanning the expected range of tebufenozide.

**Procedure:**

- Calibration: A series of reference compounds with well-established log Kow values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor ( $k'$ ) against the known log Kow values. The capacity factor is calculated as  $k' = (tR - t0) / t0$ , where  $tR$  is the retention time of the compound and  $t0$  is the dead time of the column.
- Sample Analysis: A solution of tebufenozide is injected into the same HPLC system under identical conditions, and its retention time is measured.
- Calculation: The capacity factor for tebufenozide is calculated, and its log Kow value is determined by interpolation from the calibration curve.

## Signaling Pathway and Experimental Workflow

### Ecdysone Receptor Signaling Pathway Activated by Tebufenozide

Tebufenozide acts as an agonist of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspirelre protein (USP). The binding of tebufenozide to the EcR/USP complex initiates a cascade of gene expression that leads to premature and incomplete molting. The following diagram illustrates this signaling pathway.

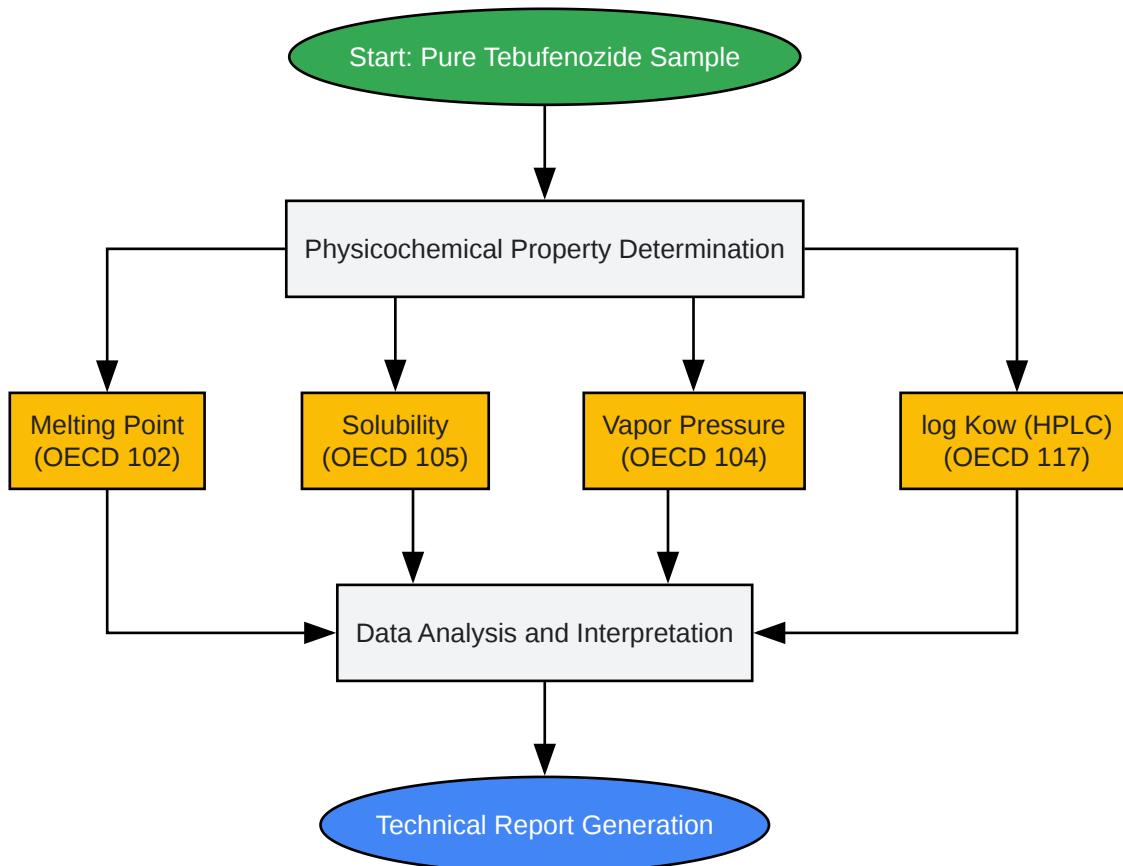


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Caption: Tebufenozide-induced ecdysone receptor signaling cascade.

## General Experimental Workflow for Physicochemical Property Determination

The following diagram outlines a generalized workflow for the experimental determination of the physicochemical properties of a compound like tebufenozide.



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Caption: Generalized workflow for physicochemical property analysis.

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## References

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- To cite this document: BenchChem. [Tebufenozide: A Comprehensive Technical Guide on its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561150#physicochemical-properties-of-tebufenozide>]

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